
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a benzene ring substituted with three fluorine atoms and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzene ring and the formation of the aldehyde group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and efficiency of the reactions, as well as the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(1,2-Difluoroethyl)-3,5-difluorobenzoic acid
Reduction: 2-(1,2-Difluoroethyl)-3,5-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can be compared with other similar compounds, such as:
2-(1,2-Difluoroethyl)-4,6-difluorobenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(1,2-Difluoroethyl)-3,5-dichlorobenzaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2-(1,2-Difluoroethyl)-3,5-dimethylbenzaldehyde: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.
Propriétés
Formule moléculaire |
C9H6F4O |
|---|---|
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
2-(1,2-difluoroethyl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-3-8(13)9-5(4-14)1-6(11)2-7(9)12/h1-2,4,8H,3H2 |
Clé InChI |
GROKTDAAXYIXNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)C(CF)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


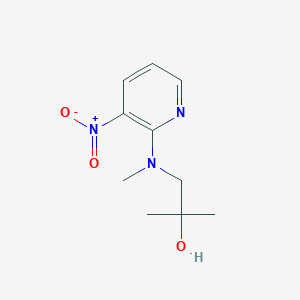

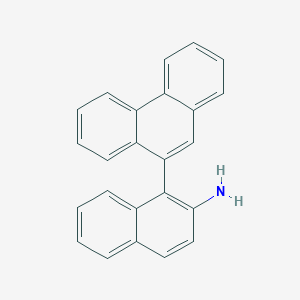
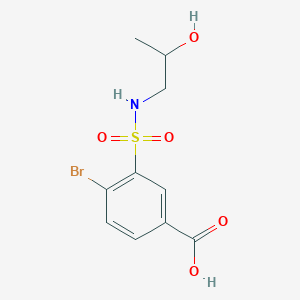

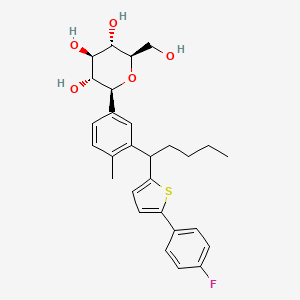
![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
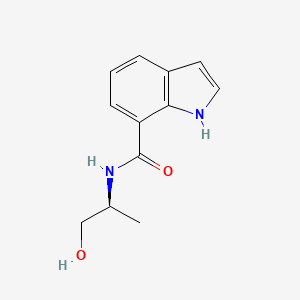
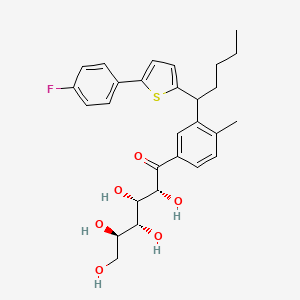
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)



